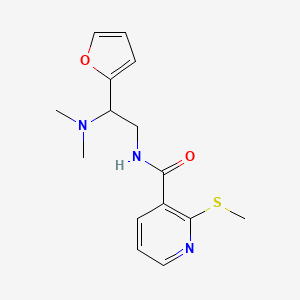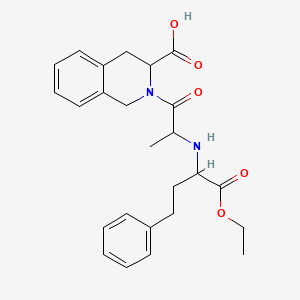
3-Carbamoylphenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoylphenyl chloroformate is an organic compound that belongs to the class of chloroformates. These compounds are characterized by the presence of a chloroformate group (ROC(O)Cl) attached to a phenyl ring. This compound is used in various chemical reactions and has applications in different scientific fields due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-carbamoylphenyl chloroformate typically involves the reaction of phenyl chloroformate with an amine. One common method is the oxycarbonylation of phenyl chloroformate, followed by carbamoylation with isocyanates. This process can be carried out under mild conditions, often in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Carbamoylphenyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: Reaction with amines to form carbamates.
Esterification Reactions: Reaction with alcohols to form carbonate esters.
Formation of Mixed Anhydrides: Reaction with carboxylic acids.
Common Reagents and Conditions:
Amines: Used in the formation of carbamates.
Alcohols: Used in esterification reactions.
Carboxylic Acids: Used in the formation of mixed anhydrides.
Bases (e.g., TEA): Used to neutralize hydrochloric acid formed during reactions.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Applications De Recherche Scientifique
3-Carbamoylphenyl chloroformate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-carbamoylphenyl chloroformate involves its reactivity with nucleophiles such as amines and alcohols. The chloroformate group (ROC(O)Cl) is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of carbamates and carbonate esters . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
4-Nitrophenyl Chloroformate: Similar in structure but contains a nitro group, which affects its reactivity and applications.
Cholesteryl Chloroformate: Used in the synthesis of liquid crystals and has different physical properties due to the presence of a cholesterol moiety.
Uniqueness: 3-Carbamoylphenyl chloroformate is unique due to its specific reactivity with nucleophiles and its applications in various fields. Its ability to form stable carbamates and carbonate esters makes it valuable in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C8H6ClNO3 |
|---|---|
Poids moléculaire |
199.59 g/mol |
Nom IUPAC |
(3-carbamoylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6ClNO3/c9-8(12)13-6-3-1-2-5(4-6)7(10)11/h1-4H,(H2,10,11) |
Clé InChI |
CGTSRPFTHKUSKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(=O)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid](/img/structure/B13564600.png)
![1,4-Diazaspiro[5.5]undecane-5,9-dione](/img/structure/B13564608.png)





